Corilagin (Standard)

Description

Properties

IUPAC Name |

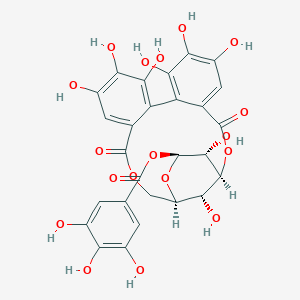

(6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl) 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSDEZXZIZRFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865084 | |

| Record name | Corilagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23094-69-1 | |

| Record name | Corilagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23094-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corilagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Corilagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin, a prominent member of the ellagitannin family, is a naturally occurring polyphenol found in various medicinal plants.[1] Possessing a broad spectrum of biological activities, Corilagin has garnered significant attention for its therapeutic potential.[1] Its pharmacological effects are multifaceted, encompassing anti-inflammatory, anti-cancer, antioxidant, and antiviral properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse actions of Corilagin, with a focus on its impact on key cellular signaling pathways. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Core Mechanisms of Action

Corilagin exerts its biological effects through the modulation of a complex network of intracellular signaling pathways. The primary mechanisms can be broadly categorized as anti-inflammatory, anti-cancer, antioxidant, and antiviral.

Anti-inflammatory Effects

Corilagin demonstrates potent anti-inflammatory activity by targeting key mediators of the inflammatory response.[4][5] A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4][6] Corilagin prevents the degradation of the inhibitor of κBα (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1] This, in turn, suppresses the expression of pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4]

Furthermore, Corilagin modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is also critically involved in inflammation.[5][7] It has been shown to decrease the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[8] Additionally, Corilagin can promote the production of the anti-inflammatory factor Heme Oxygenase-1 (HO-1).[4] The anti-inflammatory properties of corilagin are also attributed to its ability to restrain the activation of the NLRP3 inflammasome and subsequent pyroptosis by targeting the ROS/TXNIP/NLRP3 pathway.[9]

Anti-cancer Activity

Corilagin exhibits significant anti-tumor activity against a range of cancer cell types through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][10]

1. Induction of Apoptosis: Corilagin triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12] It modulates the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio, which promotes the release of cytochrome c from the mitochondria.[1][13] This activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.[12][13] Corilagin also upregulates the expression of Fas and FasL, activating caspase-8 and the extrinsic apoptotic pathway.[1][11] The generation of intracellular reactive oxygen species (ROS) is also implicated in Corilagin-induced apoptosis and autophagy in breast cancer cells.[2]

2. Cell Cycle Arrest: Corilagin can induce cell cycle arrest at different phases depending on the cancer cell type. For instance, it has been shown to cause G2/M phase arrest in some cancer cells and S phase arrest in others.[1][13] This is often associated with the modulation of cell cycle regulatory proteins.

3. Inhibition of Metastasis: Corilagin has been found to suppress the invasion and migration of cancer cells.[10] This is partly achieved through the inhibition of signaling pathways that promote cell motility and invasion, such as the TGF-β signaling pathway.[14]

4. Modulation of Key Signaling Pathways in Cancer:

-

PI3K/Akt Pathway: Corilagin can downregulate the phosphorylation of Akt, a key survival kinase, thereby promoting apoptosis.[1][13]

-

Notch Signaling Pathway: In cholangiocarcinoma, Corilagin has been shown to suppress tumor progression by inhibiting the Notch signaling pathway.[1][15] It downregulates the expression of Notch1 and its downstream target, mTOR.[1][15]

-

TGF-β Signaling Pathway: Corilagin can block the activation of both the canonical Smad and non-canonical ERK/Akt pathways downstream of TGF-β, thereby inhibiting cancer cell growth.[1][14]

Antioxidant Properties

Corilagin possesses potent antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage.[16] It can directly scavenge free radicals and also enhance the expression of endogenous antioxidant enzymes.[16] One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[16] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[16]

Antiviral Activity

Corilagin has demonstrated antiviral activity against a variety of viruses, including the Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and SARS-CoV-2.[3][17] Its antiviral mechanisms are diverse and can involve:

-

Inhibition of viral entry: Corilagin has been shown to block the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor, thereby preventing viral entry into host cells.[3][17]

-

Inhibition of viral enzymes: It can inhibit key viral enzymes necessary for replication, such as the NS3 protease of HCV.[3]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of Corilagin.

| Cell Line | Assay | IC50 Value | Reference |

| A549 (Lung Cancer) | Cytotoxicity | 28.8 ± 1.2 µM | [10] |

| MCF-7 (Breast Cancer) | Cytotoxicity | 33.18 µg/mL | [18] |

| HL-60 (Leukemia) | Cytotoxicity | 25.81 µg/mL | [18] |

| Vero (EV71 infection) | Antiviral | 5.6 µg/mL | [19] |

| Vero (CA16 infection) | Antiviral | 32.33 µg/mL | [19] |

| Squalene epoxidase | Enzyme Inhibition | 4.0 µM | [20] |

Table 1: IC50 Values of Corilagin in Various Assays.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by Corilagin.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of Corilagin's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well culture plates

-

Complete culture medium

-

Corilagin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Treat the cells with various concentrations of Corilagin and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at 37°C for another 4 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells (both floating and adherent) after treatment with Corilagin.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and assess their expression levels.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the expression levels of specific genes.

Materials:

-

Treated and control cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (e.g., for TNF-α, IL-6, Bcl-2, Bax)

-

Real-time PCR system

Procedure:

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

-

Run the qPCR reaction in a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH).

Conclusion

Corilagin is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/Akt, Notch, and TGF-β, underlies its potent anti-inflammatory, anti-cancer, antioxidant, and antiviral effects. The in-depth understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, provides a solid foundation for the further development of Corilagin as a therapeutic agent for a variety of diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to explore the full potential of this remarkable natural product.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 4. clyte.tech [clyte.tech]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial membrane potential assay | PPTX [slideshare.net]

- 9. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. [PDF] Evaluating Mitochondrial Membrane Potential in Cells | Semantic Scholar [semanticscholar.org]

- 17. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 18. Scratch Wound Healing Assay [bio-protocol.org]

- 19. bitesizebio.com [bitesizebio.com]

- 20. nanocellect.com [nanocellect.com]

Corilagin: An In-depth Technical Guide to its In Vitro Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin is a naturally occurring ellagitannin, a type of hydrolyzable tannin, found in a variety of medicinal plants.[1] Belonging to the polyphenol group, it is a major bioactive compound in plants such as Phyllanthus species.[1][2] Corilagin has garnered significant attention within the scientific community for its broad spectrum of biological and therapeutic activities, including antioxidant, anti-inflammatory, hepatoprotective, and antitumor actions.[1] This technical guide provides a comprehensive overview of the in vitro biological activities of corilagin, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and antiviral properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the core signaling pathways are presented to support further research and drug development efforts.

Anti-Cancer Activity

Corilagin has demonstrated significant inhibitory effects on the growth of a wide range of cancer cells in vitro. Its anti-cancer mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways.[1][3]

Quantitative Data: Anti-Cancer Effects of Corilagin

| Cancer Type | Cell Line | IC50 Value (µM) | Observed Effects | Reference(s) |

| Lung Cancer | A549 | 28.8 ± 1.2 | Growth inhibition, morphological changes in the nucleus. | [4] |

| Hepatocellular Carcinoma | SMMC-7721 | 38.12 ± 1.2 | Inhibition of proliferation. | [5] |

| Hepatocellular Carcinoma | Bel-7402 | 39.7 ± 1.4 | Inhibition of proliferation. | [5] |

| Hepatocellular Carcinoma | MHCC97-H | 37.05 ± 0.9 | Inhibition of proliferation. | [5] |

| Ovarian Cancer | A2780 | ~20-100 (dose-dependent) | Inhibition of proliferation, induction of apoptosis. | [6] |

| Gastric Cancer | N/A | N/A | Induction of apoptosis, autophagy, and ROS generation. | [7] |

| Breast Cancer | MDA-MB-231, MCF-7 | N/A | Induction of ROS-mediated apoptosis and autophagy. | [4] |

| Cholangiocarcinoma | QBC939, MZ-Cha-1 | N/A | Inhibition of proliferation, migration, and invasion; induction of apoptosis. | [8] |

| Oral Squamous Carcinoma | CAL-27 | Dose-dependent | Inhibition of proliferation, induction of apoptosis. | [9] |

Signaling Pathways in Anti-Cancer Activity

Corilagin's anti-cancer effects are mediated through the modulation of several key signaling pathways.

-

Apoptosis Induction: Corilagin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] It downregulates the expression of anti-apoptotic proteins like Bcl-2 and survivin, while upregulating pro-apoptotic proteins such as Bax.[5][9] This leads to the activation of caspases, including caspase-3, -8, and -9, and subsequent cleavage of PARP.[5][7] In some cancer cell lines, corilagin-induced apoptosis is dependent on the generation of reactive oxygen species (ROS).[1][4]

Caption: Corilagin-induced apoptosis pathways.

-

TGF-β Signaling: Corilagin has been shown to inhibit the growth of ovarian cancer cells by blocking the Transforming Growth Factor-beta (TGF-β) signaling pathways.[10] It can inhibit the secretion of TGF-β and block the activation of both the canonical Smad and non-canonical ERK/Akt pathways.[10]

-

Notch Signaling: In cholangiocarcinoma, corilagin suppresses tumor progression by inhibiting the Notch signaling pathway.[8][11] It downregulates the expression of Notch1 and its downstream target, the mammalian target of rapamycin (mTOR).[1]

Caption: Corilagin's inhibition of the Notch signaling pathway.

-

PI3K/Akt/mTOR Pathway: Corilagin has been observed to downregulate the expression of p-Akt in hepatocellular carcinoma cells.[3] In some cancers, it modulates the PTEN/Akt/mTOR pathway.[12]

Anti-inflammatory Activity

Corilagin exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and mediators.

Quantitative Data: Anti-inflammatory Effects of Corilagin

| Cell Line | Stimulant | Corilagin Concentration (µM) | Inhibition (%) | Target Molecule | Reference(s) |

| RAW 264.7 | LPS | 75 | 48.09 | IL-6 | [13] |

| RAW 264.7 | LPS | 75 | 42.37 | TNF-α | [13] |

| RAW 264.7 | LPS | 75 | 65.69 | NO | [13] |

| RAW 264.7 | LPS | 75 | 26.47 | IL-1β | [13] |

| RAW 264.7 | LPS | 75 | 46.88 | PGE-2 | [13] |

| RAW 264.7 | LPS | 75 | 56.22 | iNOS | [13] |

| RAW 264.7 | LPS | 75 | 59.99 | COX-2 | [13] |

Signaling Pathways in Anti-inflammatory Activity

-

NF-κB Pathway: Corilagin significantly reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by blocking the nuclear translocation of NF-κB in LPS-stimulated macrophages.[14][15]

-

TLR4 Signaling: In models of sepsis, corilagin has been shown to down-regulate TLR4 signaling molecules, including MyD88, TRIF, and TRAF6, thereby ameliorating the inflammatory response.[16]

Caption: Corilagin's inhibition of the TLR4/NF-κB signaling pathway.

Antioxidant Activity

Corilagin is a potent antioxidant, demonstrating significant radical scavenging activity.[13]

Quantitative Data: Antioxidant Effects of Corilagin

| Assay | IC50 Value | Comparison | Reference(s) |

| H₂O₂ Scavenging | 76.85 µg/ml | - | [13] |

| *OH Scavenging | 26.68 µg/ml | - | [13] |

| NO Scavenging | 66.64 µg/ml | - | [13] |

| DPPH• Scavenging | 8 times lower than Trolox | - | [17] |

Antiviral Activity

Corilagin has demonstrated in vitro antiviral activity against a range of viruses.

Quantitative Data: Antiviral Effects of Corilagin

| Virus | Cell Line | IC50 Value (µg/mL) | Mechanism of Action | Reference(s) |

| Human Enterovirus 71 (EV71) | Vero | 5.6 | Reduction of cytotoxicity. | [18] |

| Coxsackievirus A16 (CA16) | Vero | 32.33 | Reduction of cytotoxicity. | [18] |

| SARS-CoV-2 | HEK293 (hACE2 overexpressing) | Dose-dependent | Blocks spike-RBD binding to hACE2. | [19][20] |

| Human Cytomegalovirus (HCMV) | HFF, THP-1 | - | Activates the cGAS-STING signaling pathway. | [21] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.[22]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate overnight.[7]

-

Treatment: Treat the cells with varying concentrations of corilagin for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for an additional 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the supernatant and add 150 µl of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment: Treat cells with corilagin at the desired concentrations and for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse corilagin-treated and control cells in RIPA buffer to extract total protein.[23]

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.[23]

-

SDS-PAGE: Separate the protein samples (e.g., 50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

-

Blocking: Block the membrane with 5% non-fat milk in TBST to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The in vitro studies summarized in this guide highlight the significant therapeutic potential of corilagin across a range of diseases. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, and viral infection underscores its promise as a lead compound for drug development. The provided data and protocols offer a solid foundation for researchers to further explore the mechanisms of action and potential applications of this versatile natural product. Further in vivo studies and clinical trials are warranted to translate these promising in vitro findings into effective therapeutic strategies.

References

- 1. [PDF] Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. mdpi.com [mdpi.com]

- 7. Corilagin induces apoptosis, autophagy and ROS generation in gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shkqyx.magtechjournal.com [shkqyx.magtechjournal.com]

- 10. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Corilagin Alleviates Ang II-Induced Cardiac Fibrosis by Regulating the PTEN/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preliminary exploration on anti-inflammatory mechanism of Corilagin (beta-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Corilagin ameliorates the extreme inflammatory status in sepsis through TLR4 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Covalent Bridging of Corilagin Improves Antiferroptosis Activity: Comparison with 1,3,6-Tri-O-galloyl-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Corilagin prevents SARS-CoV-2 infection by targeting RBD-ACE2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Corilagin prevents SARS-CoV-2 infection by targeting RBD-ACE2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Corilagin inhibits human cytomegalovirus infection and replication via activating the cGAS-STING signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Corilagin induces apoptosis and autophagy in NRF2-addicted U251 glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]

Corilagin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Corilagin, a promising natural compound with diverse pharmacological activities. This document outlines its chemical properties, key signaling pathways, and detailed experimental protocols for its investigation.

Core Properties of Corilagin

Corilagin is an ellagitannin, a type of hydrolyzable tannin, that has been isolated from various medicinal plants. It has garnered significant interest for its therapeutic potential, particularly in anti-cancer research.

| Property | Value | Source(s) |

| CAS Number | 23094-69-1 | [1][2][3][4] |

| Molecular Formula | C27H22O18 | [1][2][3] |

| Molecular Weight | 634.45 g/mol | [2][4][5] |

Note: Some sources may report slight variations in the molecular weight and formula.

Key Signaling Pathways Modulated by Corilagin

Corilagin has been shown to modulate a variety of signaling pathways, contributing to its anti-tumor, anti-inflammatory, and antioxidant effects. Its mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of inflammatory responses.

Anti-Cancer Signaling Pathways

Corilagin's anti-cancer activity is attributed to its influence on several critical signaling cascades:

-

NF-κB Pathway: Corilagin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. It has been shown to suppress the degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB.

-

Notch-mTOR Pathway: In cholangiocarcinoma, Corilagin has been found to downregulate the expression of Notch1 and the mammalian target of rapamycin (mTOR), thereby inhibiting cancer cell growth.

-

TGF-β Signaling: Corilagin can block both the canonical Smad and non-canonical ERK/AKT pathways associated with Transforming Growth Factor-beta (TGF-β), which is often implicated in tumor progression and metastasis.

-

PI3K/AKT Pathway: Research indicates that Corilagin's effects on apoptosis in some cancer cells are mediated through the PI3K/AKT pathway.

-

MAPK Pathway: Corilagin has been observed to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.

Apoptosis Induction

Corilagin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate the expression of Fas and FasL, leading to the activation of caspase-8. Furthermore, it can alter the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, and activate caspase-3 and caspase-9.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Corilagin.

Cell Viability Assays

1. MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of Corilagin (e.g., 0, 10, 20, 30 µM) for 24-48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

2. LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

LDH Measurement: After treatment, collect the cell culture supernatant. Determine the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

Apoptosis Assays

1. Annexin V-FITC/PI Double Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture and treat cells with Corilagin as described above.

-

Cell Harvesting: After 24 hours, harvest the cells by trypsinization.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

2. Hoechst 33342 Staining

This method is used to visualize nuclear morphology changes associated with apoptosis.

-

Cell Culture and Treatment: Seed cells in 12-well plates and treat with Corilagin for 24 hours.

-

Fixation and Staining: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes. Wash again with PBS and stain with 10 µg/mL Hoechst 33342 for 15 minutes at 37°C.

-

Microscopy: Observe the morphological changes in the nuclei using a fluorescence microscope.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: After Corilagin treatment, lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an 8-12% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., caspases, PARP, LC3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, identification, and quantification of Corilagin.

-

Sample Preparation: Extract Corilagin from plant material or prepare standard solutions in a suitable solvent like methanol.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.05% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

-

Analysis: Inject the sample into the HPLC system and analyze the resulting chromatogram to determine the purity and concentration of Corilagin.

This technical guide provides a foundational understanding of Corilagin for research and development purposes. The provided protocols and pathway information are intended to facilitate further investigation into the therapeutic potential of this versatile natural compound.

References

- 1. phcogcommn.org [phcogcommn.org]

- 2. Preparative purification of corilagin from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. spandidos-publications.com [spandidos-publications.com]

Corilagin: A Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the therapeutic potential of corilagin, a bioactive ellagitannin found in various medicinal plants. Corilagin has garnered significant attention for its broad-spectrum pharmacological activities, including anticancer, anti-inflammatory, hepatoprotective, and antiviral effects. This document summarizes the quantitative data from preclinical studies, details key experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development.

Therapeutic Activities: Quantitative Data

Corilagin has demonstrated potent biological activity across a range of therapeutic areas. The following tables summarize the quantitative findings from various in vitro and in vivo studies.

Anticancer Activity

Corilagin exhibits cytotoxic effects against numerous cancer cell lines by inducing cell cycle arrest and apoptosis.[1] The half-maximal inhibitory concentration (IC50) values for corilagin in different cancer cell lines are presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SKOv3ip | Ovarian Cancer | < 30 | [2] |

| Hey | Ovarian Cancer | < 30 | [2] |

| A549 | Lung Cancer | 28.8 ± 1.2 | [3] |

Table 1: In Vitro Anticancer Effects of Corilagin on Various Cancer Cell Lines.

Anti-inflammatory Activity

Corilagin demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[4][5] Table 2 details the inhibitory effects of corilagin on key inflammatory markers in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

| Inflammatory Marker | Concentration (µM) | Inhibition (%) | Reference |

| IL-6 | 75 | 48.09 | [4] |

| TNF-α | 75 | 42.37 | [4] |

| NO | 75 | 65.69 | [4] |

| IL-1β | 75 | 26.47 | [4] |

| PGE-2 | 75 | 46.88 | [4] |

| iNOS | 75 | 56.22 | [4] |

| COX-2 | 75 | 59.99 | [4] |

Table 2: Anti-inflammatory Effects of Corilagin in LPS-Induced RAW 264.7 Cells.

Hepatoprotective Activity

In vivo studies have confirmed corilagin's ability to protect the liver from toxic insults, such as acetaminophen (APAP) overdose.[6][7] The protective effects are evidenced by the reduction in serum liver enzyme levels, as shown in Table 3.

| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Reference |

| APAP (300 mg/kg) | Significantly Elevated | Significantly Elevated | [6][7] |

| APAP + Corilagin (5 mg/kg) | Significantly Reduced | Significantly Reduced | [7] |

| APAP + Corilagin (10 mg/kg) | Markedly Lower | Markedly Lower | [6][7] |

| APAP + Corilagin (20 mg/kg) | Markedly Lower | - | [6] |

Table 3: Hepatoprotective Effects of Corilagin in an APAP-Induced Liver Injury Mouse Model.

Mechanisms of Action: Signaling Pathways

Corilagin exerts its therapeutic effects by modulating multiple intracellular signaling pathways that are critical in the pathogenesis of cancer, inflammation, and other diseases.

NF-κB Signaling Pathway

Corilagin is a potent inhibitor of the NF-κB pathway.[8][9] It blocks the nuclear translocation of the p65 subunit, thereby suppressing the expression of downstream pro-inflammatory genes like TNF-α, IL-6, COX-2, and iNOS.[8][9] This is achieved by preventing the degradation of IκBα, the natural inhibitor of NF-κB.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of NADPH Oxidase-Derived ROS-Mediated IL-6/STAT3 and MAPK/NF-κB Signaling Pathways in Protective Effect of Corilagin against Acetaminophen-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preliminary exploration on anti-inflammatory mechanism of Corilagin (beta-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-proliferation and anti-inflammation effects of corilagin in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Corilagin on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

Corilagin's Modulation of Signaling Pathways in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a bioactive ellagitannin found in a variety of medicinal plants.[1] As a member of the hydrolyzable tannins, it demonstrates a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3] In recent years, corilagin has garnered significant attention for its potent antitumor activities across numerous cancer types.[4] It exerts its anticancer effects by inhibiting cell proliferation, inducing cell cycle arrest, and triggering programmed cell death through the modulation of critical intracellular signaling pathways.[2][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying corilagin's effects on cancer cells, with a focus on its interaction with key signaling cascades.

Core Anticancer Mechanisms of Corilagin

Corilagin's primary anticancer effects are mediated through the induction of apoptosis (programmed cell death) and autophagy, as well as the arrest of the cell cycle.[3] A key initiating event in several cancer types is the generation of intracellular reactive oxygen species (ROS), which subsequently triggers apoptotic and autophagic responses.[6]

Induction of Apoptosis

Corilagin activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7]

-

Intrinsic Pathway: Corilagin treatment leads to a reduction in the mitochondrial transmembrane potential, triggering the release of cytochrome c from the mitochondria into the cytoplasm.[7][8] This event activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly (ADP ribose) polymerase (PARP) and subsequent cell death.[3][7] The process is also regulated by the Bcl-2 family of proteins, where corilagin upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][6]

-

Extrinsic Pathway: Corilagin has been shown to upregulate the expression of Fas and its ligand (FasL), key components of the death receptor pathway.[3][7] This engagement leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid (tBid), further amplifying the mitochondrial apoptotic signal.[3][7]

Cell Cycle Arrest

Corilagin has been consistently shown to induce cell cycle arrest, primarily at the G2/M phase, in numerous cancer cell lines.[3][5] In ovarian cancer cells, this arrest is associated with the downregulation of Cyclin B1, Myt1, and phosphorylated cdc2.[9] In hepatocellular carcinoma cells, corilagin upregulates p53 and its downstream target p21, which are critical regulators of cell cycle progression.[7]

Modulation of Key Signaling Pathways

Corilagin's anticancer activity is underpinned by its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Corilagin consistently demonstrates an inhibitory effect on this pathway. It downregulates the expression of phosphorylated Akt (p-Akt) in a concentration-dependent manner in hepatocellular and ovarian cancer cells.[3][10] In cholangiocarcinoma, corilagin suppresses tumor growth by downregulating both Notch1 and mTOR expression.[1][11] Inhibition of this pathway contributes significantly to corilagin's pro-apoptotic and cell cycle arrest effects.[12]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cancer cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κBα (IκBα). Corilagin blocks NF-κB activation by stimulating the expression and inhibiting the degradation of IκBα.[3] This prevents the nuclear translocation of the active p65 subunit, thereby inhibiting the transcription of NF-κB target genes involved in proliferation and anti-apoptosis.[3][4] This mechanism has been observed in neural tumor cells and bladder cancer.[3][12]

TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) signaling has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of invasion and metastasis in later stages. Corilagin inhibits ovarian cancer cell growth by blocking both canonical Smad-dependent and non-canonical Smad-independent (e.g., ERK, Akt) TGF-β signaling pathways.[6][13] It has been shown to prevent the secretion of TGF-β from cancer cells and block the phosphorylation of downstream effectors like p-Akt, p-Erk, and p-Smads.[13][14]

Other Modulated Pathways

-

MAPK Pathway: In certain contexts, such as in SNU-16 gastric cancer cells, corilagin can promote the sustained activation of mitogen-activated protein kinases (MAPKs), leading to apoptosis.[15]

-

Wnt/β-catenin Pathway: Corilagin has been found to repress the epithelial-to-mesenchymal transition (EMT) process by attenuating the Wnt/β-catenin signaling cascade.[16]

-

Notch Pathway: In cholangiocarcinoma, corilagin downregulates the expression of Notch1, a key regulator of cell differentiation, proliferation, and apoptosis.[1][11]

Quantitative Data Summary

The efficacy of corilagin varies across different cancer cell lines. The following tables summarize key quantitative findings from various studies.

Table 1: Inhibitory Concentration (IC50) of Corilagin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Reference |

| Lung Cancer | A549 | 28.8 ± 1.2 µM | [3] |

| Ovarian Cancer | SKOv3ip | < 30 µM | [9] |

| Ovarian Cancer | Hey | < 30 µM | [9] |

| Breast Cancer | MCF-7 | Not specified | [6] |

| Breast Cancer | MDA-MB-231 | Not specified | [3] |

| Hepatocellular Carcinoma | SMMC-7721 | Not specified | [3] |

| Gastric Cancer | SGC7901 | Not specified | [17] |

| Gastric Cancer | BGC823 | Not specified | [17] |

Table 2: Molecular Effects of Corilagin Treatment on Key Proteins

| Cancer Type | Cell Line | Protein | Effect | Reference |

| Hepatocellular Carcinoma | SMMC-7721 | p-Akt | Downregulated | [3] |

| Hepatocellular Carcinoma | SMMC-7721 | p53 | Upregulated | [3] |

| Neural Tumor Cells | U251 | IκBα | Upregulated | [3] |

| Neural Tumor Cells | U251 | Nuclear p65 | Downregulated | [3] |

| Breast Cancer | MCF-7 | Bax | Upregulated | [6] |

| Breast Cancer | MCF-7 | Bcl-2 | Downregulated | [6] |

| Breast Cancer | MCF-7 | Cleaved Caspase-3, 8, 9 | Upregulated | [6] |

| Ovarian Cancer | A2780 | p53, Bax | Upregulated | [10] |

| Ovarian Cancer | A2780 | BCL-2 | Downregulated | [10] |

| Cholangiocarcinoma | N/A (in vivo) | Notch1, mTOR | Downregulated | [1] |

Key Experimental Protocols

The following section details the methodologies for key experiments cited in the literature on corilagin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., SGC7901, BGC823) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[17]

-

Treatment: Treat cells with various concentrations of corilagin for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Apoptosis Analysis (Annexin V/PI Staining & Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells to ~80% confluency and treat with desired concentrations of corilagin for a set time (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash twice with ice-cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

-

Data Analysis:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with corilagin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Bcl-2, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH, β-actin).

Conclusion

Corilagin is a promising multi-target natural compound with significant anticancer potential. Its ability to modulate several critical signaling pathways, including PI3K/Akt/mTOR, NF-κB, and TGF-β, underscores its efficacy in inhibiting cancer cell proliferation, survival, and metastasis. The induction of ROS-mediated apoptosis and cell cycle arrest are central to its mechanism of action. While in vitro and in vivo studies have been encouraging, further research, particularly clinical trials, is necessary to establish its therapeutic utility. The low toxicity of corilagin towards normal cells enhances its profile as a potential candidate for future cancer therapy, either as a standalone agent or in combination with existing chemotherapeutics.[2][6]

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - ProQuest [proquest.com]

- 3. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Corilagin on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Corilagin inhibits breast cancer growth via reactive oxygen species‐dependent apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corilagin induces the apoptosis of hepatocellular carcinoma cells through the mitochondrial apoptotic and death receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Corilagin induces the apoptosis of hepatocellular carcinoma cells through the mitochondrial apoptotic and death receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer potential of corilagin on T24 and TSGH 8301 bladder cancer cells via the activation of apoptosis by the suppression of NF-κB-induced P13K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. khu.elsevierpure.com [khu.elsevierpure.com]

- 16. Corilagin Represses Epithelial to Mesenchymal Transition Process Through Modulating Wnt/β-Catenin Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Early Research of Corilagin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin, a member of the ellagitannin family, is a naturally occurring polyphenol first isolated in 1951 from the dividivi plant (Caesalpinia coriaria)[1]. This complex molecule, characterized by a glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) groups, has been the subject of considerable scientific interest due to its broad spectrum of biological activities. Early research into Corilagin laid the foundational understanding of its potential as a therapeutic agent, exploring its anticancer, anti-inflammatory, antiviral, and antioxidant properties. This technical guide provides a comprehensive overview of the seminal research on Corilagin and its naturally occurring derivatives, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action through key signaling pathways.

Quantitative Biological Activity Data

Early investigations into the biological effects of Corilagin and its hydrolytic derivatives, ellagic acid and gallic acid, yielded crucial quantitative data. These findings are summarized below to facilitate comparison across various therapeutic areas.

Table 1: Anticancer Activity of Corilagin

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A549 | Lung Cancer | 28.8 ± 1.2 | [2][3] |

| SKOv3ip | Ovarian Cancer | < 30 | |

| Hey | Ovarian Cancer | < 30 | |

| HO-8910PM | Ovarian Cancer | > 30 |

Table 2: Antioxidant Activity of Corilagin

| Assay | IC50 Value | Reference |

| H₂O₂ Scavenging | 76.85 µg/mL | [4][5] |

| OH Radical Scavenging | 26.68 µg/mL | [4][5] |

| NO Scavenging | 66.64 µg/mL | [4][5][6] |

Table 3: Antiviral Activity of Corilagin

| Virus | Assay | EC50 Value (µM) | Reference |

| SARS-CoV-2 | Viral Replication | 0.13 | [7] |

Table 4: Anti-inflammatory Activity of Corilagin

| Assay | IC50 Value | Reference |

| NO Scavenging | 66.64 µg/mL | [4][5][6] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in early Corilagin research, providing a reproducible framework for further investigation.

Cell Viability and Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Corilagin or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay. In the presence of an antioxidant, the purple color of the DPPH radical decays, and the change in absorbance is measured spectrophotometrically.

Protocol:

-

Sample Preparation: Prepare various concentrations of Corilagin or its derivatives in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM DPPH solution in the same solvent.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.

-

Data Analysis: Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.

Antiviral Activity: Reverse Transcriptase Inhibition Assay

This assay is crucial for evaluating the potential of compounds to inhibit the reverse transcriptase (RT) enzyme, a key target in retroviral therapy.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a template-primer (e.g., poly(A)•oligo(dT)), dNTPs including a labeled nucleotide (e.g., [³H]TTP), and the reverse transcriptase enzyme.

-

Inhibitor Addition: Add varying concentrations of Corilagin or its derivatives to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for DNA synthesis.

-

Precipitation: Stop the reaction and precipitate the newly synthesized DNA using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of RT inhibition relative to a control without the inhibitor. The IC50 value is calculated from the dose-response curve.

Anticancer Mechanism: Topoisomerase I Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication and a target for anticancer drugs.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and a reaction buffer.

-

Compound Incubation: Add different concentrations of Corilagin or its derivatives to the reaction mixture and incubate at 37°C for 30 minutes.

-

Gel Electrophoresis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: The inhibition of topoisomerase I is indicated by the reduction in the amount of relaxed DNA and the persistence of the supercoiled DNA form.

Signaling Pathways and Mechanisms of Action

Early research began to unravel the molecular mechanisms underlying Corilagin's biological effects. Two of the most extensively studied pathways are the NF-κB and the apoptosis signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Corilagin has been shown to inhibit the activation of this pathway.

Caption: Corilagin inhibits the NF-κB signaling pathway.

Apoptosis Signaling Pathway

Corilagin has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism of its anticancer activity.

Caption: Corilagin induces apoptosis via the mitochondrial pathway.

Early Research on Corilagin Derivatives

Early research on derivatives of Corilagin primarily focused on its naturally occurring hydrolytic products: ellagic acid and gallic acid . The synthesis of novel Corilagin analogs was not a prominent feature of the initial investigations. The pharmacological activities of Corilagin are often considered to be a cumulative effect of the parent compound and these key metabolites. Both ellagic acid and gallic acid have demonstrated significant anticancer and antioxidant activities in their own right.

Conclusion

The early research on Corilagin provided a robust foundation for its continued investigation as a multifaceted therapeutic agent. The initial studies successfully identified its potent anticancer, antioxidant, antiviral, and anti-inflammatory activities, and provided the first insights into its mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB and apoptosis. While early work on derivatives was largely confined to its natural metabolites, the collective findings from this foundational period have paved the way for modern drug discovery efforts, including the synthesis of novel derivatives and the exploration of new therapeutic applications for this remarkable natural product. This guide serves as a testament to the pioneering work that first highlighted the significant therapeutic potential of Corilagin.

References

- 1. Corilagin - Wikipedia [en.wikipedia.org]

- 2. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms [mdpi.com]

- 3. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Corilagin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corilagin, a member of the ellagitannin family of hydrolyzable tannins, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. First identified in the mid-20th century, this natural compound is a promising candidate for therapeutic development, exhibiting potent anti-inflammatory, anti-tumor, and hepatoprotective properties. This technical guide provides an in-depth overview of the history of corilagin's discovery, detailed methodologies for its isolation and purification, and an exploration of its molecular mechanisms of action, with a focus on key signaling pathways. Quantitative data from various isolation techniques are presented for comparative analysis, and experimental workflows are visually represented to aid in laboratory application.

Discovery and History

Corilagin was first isolated in 1951 by Schmidt from the dividivi plant, Caesalpinia coriaria[1][2][3]. Initially, its complex and inefficient extraction methods limited extensive pharmacological investigation[1][2]. However, with advancements in extraction and purification technologies, obtaining higher purity corilagin has become more feasible, leading to a resurgence of interest in its therapeutic potential[1][2]. Corilagin is a gallotannin, chemically identified as β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose[4][5]. It is found in a variety of plant species, with notable concentrations in the Euphorbiaceae family, particularly in Phyllanthus species such as Phyllanthus niruri and Phyllanthus urinaria[6].

Physicochemical Properties

Corilagin is an off-white, acicular crystalline powder. Its molecular formula is C27H22O18, with a molecular weight of 634.45 g/mol . It is soluble in dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone.

| Property | Value |

| Molecular Formula | C27H22O18 |

| Molar Mass | 634.45 g/mol |

| Appearance | Pale-yellow powder |

| Melting Point | 210°C |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Experimental Protocols for Isolation and Purification

The isolation and purification of corilagin from plant sources typically involve a multi-step process combining various extraction and chromatographic techniques. Below are detailed methodologies for commonly employed procedures.

General Extraction and Partitioning

This initial step aims to obtain a crude extract enriched with corilagin.

-

Plant Material: Pulverized whole plant, leaves, or seeds of a corilagin-containing species (e.g., Phyllanthus maderaspatensis).

-

Extraction:

-

The pulverized plant material is subjected to hot extraction with a methanol:water (2:1) solvent mixture.

-

The resulting crude extract is concentrated.

-

-

Liquid-Liquid Partitioning:

-

The concentrated extract is suspended in water.

-

Partitioning is performed with ethyl acetate (EtOAc) to remove non-polar compounds. The aqueous fraction is retained.

-

The aqueous fraction is then further partitioned with n-butanol. The n-butanol fraction, which will be enriched with corilagin, is collected for further purification[4].

-

Column Chromatography

Column chromatography is a crucial step for the separation of corilagin from other compounds in the crude extract.

-

Stationary Phase: Diaion HP-20 or silica gel is commonly used[4].

-

Mobile Phase: A gradient elution is typically employed, starting with 100% water and gradually increasing the percentage of methanol. Corilagin-rich fractions are often eluted with around 30% methanol in water[4].

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity corilagin, preparative HPLC is the final purification step.

-

Column: A reverse-phase C18 column is typically used (e.g., Kromasil 100-7-C18, 21.2 x 250 mm)[4].

-

Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 25% methanol in water) is often effective[4].

-

Flow Rate: A flow rate of around 15 mL/min is common for semi-preparative columns[4].

-

Detection: UV detection at 275 nm is suitable for corilagin.

-

Post-Purification: The collected fractions containing pure corilagin are dried under a vacuum[4].

Supercritical CO2 Extraction

This method offers a "green" alternative to traditional solvent extraction.

-

Procedure:

Ionic Liquid-Based Extraction

This newer method utilizes ionic liquids for efficient extraction.

-

Procedure:

-

The plant material is mixed with an aqueous solution of an ionic liquid (e.g., 0.4 M [BMIm]Br)[8].

-

The mixture is subjected to ultrasonication at an elevated temperature (e.g., 50°C) for a short duration (e.g., 15 minutes)[8].

-

The ionic liquid is removed using a macroporous resin (e.g., D101), and the corilagin is further purified by prep-HPLC and water precipitation[8].

-

Quantitative Data on Isolation Methods

The efficiency of different isolation and purification methods can be compared based on the yield and purity of the final corilagin product.

| Isolation Method | Plant Source | Purity | Yield | Reference |

| Ionic Liquid Extraction, Prep-HPLC, and Precipitation | Phyllanthus tenellus | 99.12% | Not specified | [8] |

| Supercritical CO2 Extraction and Gel Filtration Chromatography | Common Leafflower Herb | 98.3% | 2.39g from 2kg | [9] |

| High-Speed Countercurrent Chromatography (HSCCC) | Geranium wilfordii | 92.2% | 94.6% recovery | [10] |

| Column Chromatography and Prep-HPLC | Phyllanthus maderaspatensis | >95% (based on HPLC) | 0.45% of crude extract | [4] |

Characterization of Corilagin

The identity and purity of isolated corilagin are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for both qualitative and quantitative analysis. A validated HPLC-PDA method can be used with a C18 column and a gradient elution of acetonitrile and 0.05% trifluoroacetic acid in water[1].

-

Mass Spectrometry (MS): LC-MS/MS analysis typically shows a molecular ion peak at m/z 633 [M-H]⁻ in negative ion mode. Characteristic fragment ions are observed at m/z 463 [M - 170 - H]⁻ (loss of a galloyl group) and m/z 301 [M - 332 - H]⁻ (loss of galloylglucose)[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of corilagin. Key proton signals include aromatic protons and signals from the glucose moiety. 13C NMR shows characteristic signals for the carbonyl carbons of the ester groups and the carbons of the phenyl rings and glucose unit[4].

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Corilagin Isolation

Caption: General workflow for the isolation and characterization of corilagin.

Corilagin's Effect on the Notch-mTOR Signaling Pathway

Caption: Corilagin inhibits the Notch-mTOR signaling pathway.

Corilagin's Modulation of the TGF-β Signaling Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. phcogcommn.org [phcogcommn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102020683A - Preparation method of corilagin - Google Patents [patents.google.com]

- 8. Preparative purification of corilagin from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. CN102286031A - Method for extracting and purifying corilagin - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Corilagin's Role as an Antioxidant in Biological Systems: A Technical Guide

Introduction

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a prominent member of the ellagitannin family, a class of hydrolyzable tannins found in a variety of medicinal plants such as Phyllanthus and Terminalia species[1][2][3]. It has garnered significant attention within the scientific community for its broad spectrum of biological activities, including anti-inflammatory, hepatoprotective, and antitumor effects[2][4][5]. Central to many of these therapeutic properties is corilagin's potent antioxidant activity[5][6][7]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer[8][9]. This guide provides a detailed technical overview of corilagin's multifaceted role as an antioxidant, focusing on its direct radical-scavenging capabilities and its ability to modulate endogenous antioxidant defense systems.

Direct Antioxidant Activity: Radical Scavenging

Corilagin exhibits robust direct antioxidant effects by donating hydrogen atoms or electrons to neutralize a wide array of reactive oxygen and nitrogen species. Its efficacy is attributed to the presence of multiple phenolic hydroxyl groups in its galloyl and hexahydroxydiphenoyl (HHDP) moieties, which act as potent radical scavengers[1]. The antioxidant capacity of corilagin has been quantified using various in vitro assays, with the results consistently demonstrating significant scavenging potential.

Data Presentation: In Vitro Radical Scavenging Activity

The following table summarizes the quantitative data on corilagin's ability to scavenge various free radicals, primarily expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher antioxidant potency.

| Radical/Assay Type | IC50 Value / Efficacy | Reference(s) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 9.23 ± 0.25 µM | [10] |

| 8-fold lower IC50 than Trolox (positive control) | [11] | |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 42.93 ± 2.39 µM | [10] |

| Hydroxyl Radical (•OH) | IC50: 26.68 µg/mL | [12][13] |

| 75.9 ± 0.3% inhibition rate at 10 µM | [10] | |

| Hydrogen Peroxide (H₂O₂) | IC50: 76.85 µg/mL | [12][13] |

| Nitric Oxide (NO) | IC50: 66.64 µg/mL | [12][13] |

| IC50: 7.2 µM |

Experimental Protocols: Radical Scavenging Assays

1. DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the stable DPPH radical to the non-radical form, 2,2-diphenyl-1-picrylhydrazine. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

-

Principle: The antioxidant capacity is directly proportional to the disappearance of the purple color[14].

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Corilagin stock solution and serial dilutions in a suitable solvent (e.g., methanol or DMSO).

-

Positive control (e.g., Ascorbic acid, Trolox).

-

-

Procedure:

-

Prepare serial dilutions of the corilagin sample and the positive control.

-

Add a fixed volume of the DPPH solution (e.g., 100 µL) to a 96-well plate.

-

Add an equal volume of the sample, control, or blank (solvent) to the wells[6].

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes)[14].

-

Measure the absorbance at a wavelength between 515-517 nm using a microplate reader[14].

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the corilagin sample.

-

Plot the percentage of scavenging against the sample concentration to determine the IC50 value[15].

-

Indirect Antioxidant Activity: Modulation of Endogenous Defense Systems

Beyond direct radical scavenging, corilagin exerts a profound antioxidant effect by upregulating the body's own cellular defense mechanisms. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant and cytoprotective gene expression[8][16].

The Nrf2/HO-1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation[17]. Corilagin, likely by inducing mild oxidative stress or interacting with Keap1's cysteine residues, disrupts the Nrf2-Keap1 complex. This allows Nrf2 to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes[17][18]. This binding initiates the transcription of a suite of protective proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide[8][17].

-

Superoxide Dismutase (SOD): An enzyme that converts superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen[8][19].

-

Catalase (CAT): An enzyme that decomposes hydrogen peroxide into water and oxygen[19][20].

-

Glutathione Peroxidase (GPx): An enzyme that reduces hydrogen peroxide and lipid hydroperoxides using glutathione (GSH) as a cofactor[8][19].